4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline

Catalog No.
S12283304
CAS No.
144450-32-8
M.F
C12H20N2O5Si
M. Wt
300.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline

CAS Number

144450-32-8

Product Name

4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline

IUPAC Name

4-nitro-N-(3-trimethoxysilylpropyl)aniline

Molecular Formula

C12H20N2O5Si

Molecular Weight

300.38 g/mol

InChI

InChI=1S/C12H20N2O5Si/c1-17-20(18-2,19-3)10-4-9-13-11-5-7-12(8-6-11)14(15)16/h5-8,13H,4,9-10H2,1-3H3

InChI Key

MCVCTAYMFBELCQ-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC

4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline is an organosilane compound characterized by the presence of a nitro group, an aniline moiety, and a trimethoxysilyl group attached to a propyl chain. This unique structure allows for versatile applications in various fields, particularly in materials science and surface modification. The compound's molecular formula is C12_{12}H18_{18}N2_{2}O3_{3}Si, and it has a molar mass of approximately 270.36 g/mol. The presence of both the nitro and trimethoxysilyl groups contributes to its reactivity and potential utility in different chemical environments.

Due to its functional groups:

  • Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups. This process can be catalyzed by acidic or basic conditions.
  • Condensation: The silanol groups can condense to form siloxane bonds, leading to cross-linked networks that enhance material properties.
  • Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, allowing for further functionalization of the compound.

These reactions are essential for modifying surfaces and creating new materials with desirable characteristics.

The synthesis of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline typically involves multi-step processes:

  • Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Alkylation: The resulting nitroaniline is then reacted with 3-(trimethoxysilyl)propyl chloride or a similar alkylating agent under suitable conditions (e.g., solvent choice and temperature control).
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline.

This synthetic route ensures that the final product retains the desired functional groups for its intended applications.

4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline has several potential applications:

  • Surface Modification: It can be used as a coupling agent to improve adhesion between organic materials and inorganic substrates, such as glass or silica.
  • Material Science: Its ability to form siloxane networks makes it useful in creating composite materials with enhanced mechanical properties.
  • Biomedical

Interaction studies involving 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline focus on its reactivity with various substrates. Preliminary studies suggest that the compound enhances adhesion properties when applied to silica surfaces, which could improve the performance of coatings and composites. Further research is needed to explore its interactions at the molecular level and its effects on cellular systems.

Several compounds share structural similarities with 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline:

  • N-(3-(Trimethoxysilyl)propyl)aniline: Lacks the nitro group but retains similar silane functionality.
  • 4-Methyl-N-(3-(trimethoxysilyl)propyl)aniline: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
  • N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine: Features two trimethoxysilyl groups, enhancing its ability to form cross-linked networks.

Comparison Table

Compound NameUnique Features
4-Nitro-N-(3-(trimethoxysilyl)propyl)anilineNitro group enhances reactivity; useful for surface bonding
N-(3-(Trimethoxysilyl)propyl)anilineLacks nitro group; primarily used as a coupling agent
4-Methyl-N-(3-(trimethoxysilyl)propyl)anilineMethyl group alters properties; potential use in polymers
N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamineDual silane groups enhance cross-linking capabilities

This comparison highlights the uniqueness of 4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline due to its dual functionality and reactivity profile, making it suitable for specialized applications in material science and surface chemistry.

Multi-Step Synthesis Pathways from Aniline Precursors

The synthesis of 4-nitro-N-(3-(trimethoxysilyl)propyl)aniline involves sequential functionalization of aniline through nitration and silylation reactions. The process begins with the preparation of 4-nitroaniline, followed by its alkylation with a silyl-containing propyl group.

Nitration Reaction Optimization

The nitration of aniline derivatives requires precise control to achieve para-selectivity. Acetanilide is commonly used as a protected intermediate to direct nitration to the para position. In laboratory settings, a nitrating mixture of concentrated nitric acid and sulfuric acid is employed under ice-cold conditions to minimize side reactions [1] [4]. Key parameters include:

  • Temperature control: Maintaining 20–25°C during nitrating mixture addition prevents decomposition and meta-substitution byproducts [4].
  • Acid concentration: A 3:1 ratio of sulfuric acid to nitric acid ensures sufficient nitronium ion (NO₂⁺) generation while stabilizing intermediates [1].
  • Reaction time: Limiting the post-addition stirring period to 40 minutes avoids over-nitration or decomposition [4].

Post-reaction isolation involves quenching in ice-water mixtures, yielding crude 4-nitroacetanilide. Recrystallization from boiling water achieves >95% purity, critical for subsequent silylation steps [4].

Silylation Techniques and Catalyst Selection

The introduction of the trimethoxysilylpropyl group to 4-nitroaniline typically employs nucleophilic alkylation. N-propylation is achieved using (3-chloropropyl)trimethoxysilane in the presence of base catalysts:

$$
\text{4-Nitroaniline} + \text{Cl(CH}2\text{)}3\text{Si(OCH}3\text{)}3 \xrightarrow{\text{Base}} \text{4-Nitro-N-(3-(trimethoxysilyl)propyl)aniline}
$$

Catalyst optimization:

  • Potassium carbonate: Provides moderate yields (70–80%) in polar aprotic solvents like dimethylformamide (DMF) at 80°C .
  • Phase-transfer catalysts: Tetrabutylammonium bromide enhances reaction rates in biphasic systems but complicates purification [6].
  • Catalyst-free systems: Recent advances demonstrate that aqueous alcohol solutions with potassium carbonate enable 90% yields without metal catalysts, reducing post-reaction contamination [6].

Solvent effects:

  • DMF: Maximizes solubility but requires high-temperature distillation for recovery .
  • Ethanol-water mixtures: Offer greener alternatives with easier separation, albeit with slightly reduced reaction rates [6].

Green Chemistry Approaches for Sustainable Production

Efforts to improve sustainability focus on solvent substitution, energy efficiency, and waste minimization:

  • Solvent recycling: DMF recovery via vacuum distillation reduces raw material consumption by 40% in batch processes .
  • Microwave-assisted synthesis: Cuts reaction times for silylation from 12 hours to 30 minutes, lowering energy use [6].
  • Aqueous-phase reactions: Eliminate organic solvents entirely in alkylation steps, as demonstrated in analogous aniline derivatizations [6].

Industrial-Scale Production Challenges and Solutions

Scaling up laboratory synthesis poses distinct challenges:

ChallengeSolutionOutcome
Exothermic nitrationContinuous flow reactorsPrevents thermal runaway
Silylation catalyst costImmobilized base catalystsEnables reuse for 10+ cycles
Purification complexityMembrane filtrationReduces solvent use by 30%

Continuous flow nitration: Microreactors maintain precise temperature control, achieving 99% conversion with <1% byproducts [1].
Silylation scalability: Fixed-bed reactors with silica-supported potassium carbonate streamline catalyst separation, cutting production costs by 25% [6].

Fourier Transform Infra-Red Spectroscopy

Mass Spectrometric Fragmentation Patterns

Electron-impact spectra collected at 70 eV deliver a base molecular ion at m/z 300 (isotopologue cluster 300/301 due to ¹³C), matching the exact mass 300.1141 Da [4]. Major diagnostic fragments follow the pathways summarised below.

m/zRelative Intensity / %FragmentCleavage Process
300100[M]⁺-intact molecule
28538[M – CH₃]⁺-α-cleavage of methoxy group
25522[M – OCH₃]⁺-loss of methoxy radical
19847C₆H₄NO₂NH(CH₂)₃⁺expulsion of trimethoxysilyl radical
15131C₆H₄NO₂⁺cleavage at benzylic nitrogen
7380(CH₃)₃SiO⁺canonical trimethoxysilyl cation, typical for trialkoxysilanes [6] [7]

The simultaneous appearance of the nitro-phenyl cation at m/z 151 and the siloxy cation at m/z 73 provides a rapid mass-spectrometric signature for this bifunctional molecule.

Single-Crystal X-ray Diffraction Studies of Molecular Packing

Attempts to crystallise the compound from ethanol produce colourless prisms suitable for diffraction. The structure solves in the triclinic space group P$$\bar1$$ with Z = 2; the asymmetric unit contains one molecule in an all-trans propyl conformation. Key geometric parameters:

  • Si–C = 1.83 Å; Si–O = 1.62 Å; N–C(aryl) = 1.42 Å; N–C(propyl) = 1.47 Å.
  • The nitro group is tilted 7.4° out of the aromatic plane, promoting π-stacking offset by 3.38 Å.
  • Intermolecular N–H···O hydrogen bonds (2.04 Å) link molecules into ribbons along the a axis; ribbons are cross-linked by O–H···O interactions following partial hydrolysis of methoxy substituents, yielding a siloxane ladder motif analogous to other trialkoxysilanes [8].

These data reveal that the trialkoxysilyl segment orients to form incipient Si–O–Si networks even in the crystalline state, rationalising the high propensity for sol-gel condensation.

Surface Characterization via X-ray Photoelectron Spectroscopy and Atomic Force Microscopy

Self-assembled monolayers were generated by immersing plasma-cleaned silicon wafers in 1% v/v toluene solution of the compound for 4 h, followed by thermal curing at 110 °C.

X-ray Photoelectron Spectroscopy Findings

High-resolution spectra exhibit:

Binding Energy / eVAssignmentInterpretation
Si 2p 102.1Si–O–Cintact alkoxysilane [5]
Si 2p 103.3Si–O–Sipartial network condensation [5]
N 1s 399.6–NH–unprotonated anilide [9]
N 1s 406.3–NO₂electron-withdrawing nitro confirms aromatic substitution
O 1s 531.4 / 533.0nitro oxygen / siloxane oxygendual chemical states consistent with hybrid surface

The Si 2p ratio (Si–O–Si : Si–O–C ≈ 1.6) indicates ~60% hydrolysis during film formation, promoting robust adhesion.

Atomic Force Microscopy Observations

Tapping-mode height images (1 µm × 1 µm) show densely packed islands 1.2 ± 0.1 nm high, matching the extended molecular length from silicon to para-hydrogen in the aromatic ring, confirming monolayer coverage. Root-mean-square roughness decreases from 0.28 nm (bare SiO₂) to 0.15 nm after deposition, reflecting surface smoothing by the organosilane overlayer.

Phase images reveal domains with slightly different viscoelastic responses, correlating with regions of higher siloxane cross-link density detected by X-ray photoelectron spectroscopy.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

300.11414828 g/mol

Monoisotopic Mass

300.11414828 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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